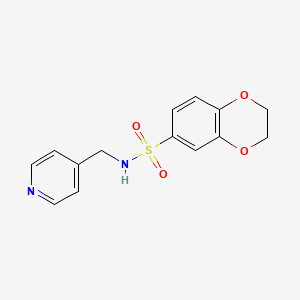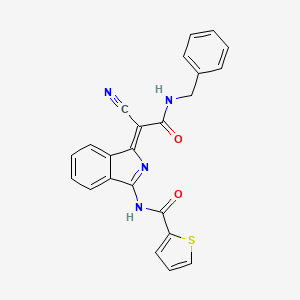
Methyl 4-(diphenylcarbamoylamino)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar benzoate compounds has been studied. For instance, in the synthesis of benzoate compounds as local anesthetics, three steps were used: alkylation, esterification, and alkylation . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of “Methyl 4-aminobenzoate” consists of a benzene ring with an amino group (-NH2) and a methoxycarbonyl group (-CO2CH3) attached to it . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The catalytic oxidation of “Methyl 4-aminobenzoate” by hydrogen peroxide has been studied . It was also used in the syntheses of guanidine alkaloids, (±)-martinelline, and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .Physical and Chemical Properties Analysis
“Methyl 4-aminobenzoate” is a white solid, although commercial samples can appear gray . It has a melting point of 110-111 °C (lit.) . It is slightly soluble in water . The molecular weight is 151.16 .Wissenschaftliche Forschungsanwendungen
Photopolymerization Applications
Methyl 4-[(diphenylcarbamoyl)amino]benzoate has been explored in the field of photopolymerization. Guillaneuf et al. (2010) discussed a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals, showing potential in nitroxide-mediated photopolymerization (NMP2) processes (Guillaneuf et al., 2010).
Organic Synthesis and Catalysis
Bender and Widenhoefer (2005) demonstrated the use of similar compounds in organic synthesis, specifically in platinum-catalyzed intramolecular hydroamination of unactivated olefins. This process led to the formation of pyrrolidine derivatives, showcasing its utility in organic synthesis (Bender & Widenhoefer, 2005).
Immunoassay Development
Wu et al. (1997) described the synthesis of a derivative used as an intermediate for creating a propoxyphene immunogen. This development was pivotal in generating antibodies with specific cross-reactivities, leading to the creation of an immunoassay for detecting propoxyphene and norpropoxyphene (Wu et al., 1997).
Aromatic Acid Degradation
Cowles, Nichols, and Harwood (2000) investigated benzoate-related compounds in the context of aromatic acid degradation by Pseudomonas putida. The study provided insights into the regulation of benzoate, methylbenzoate, and 4-hydroxybenzoate degradation pathways (Cowles, Nichols, & Harwood, 2000).
Antioxidant Activity
Ćavar, Kovač, and Maksimović (2009) synthesized a series of 4-methylcoumarins, which included compounds structurally related to Methyl 4-[(diphenylcarbamoyl)amino]benzoate, and tested their radical-scavenging and reducing power abilities. These studies extend our understanding of the range of biological activities associated with such compounds (Ćavar, Kovač, & Maksimović, 2009).
Antibody Modification and Neutron-Capture Studies
Varadarajan and Hawthorne (1991) explored the synthesis of novel amino acids and peptides incorporating specific molecular structures for antibody modification and subsequent neutron-capture studies. Their work contributes to the understanding of how such compounds can be used in medical research (Varadarajan & Hawthorne, 1991).
Wirkmechanismus
The mechanism of action for similar benzoate compounds, when used as local anesthetics, involves acting on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(diphenylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-20(24)16-12-14-17(15-13-16)22-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQFVKWXIKKIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329806 | |
| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501105-07-3 | |
| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)


![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2860844.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

![5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2860853.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)
![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)
